2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-2-16-7-5-6-14-26(16)32(29,30)17-12-10-15(11-13-17)22(28)25-23-20(21(24)27)18-8-3-4-9-19(18)31-23/h10-13,16H,2-9,14H2,1H3,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWXYEWUPZXJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 896299-85-7) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 463.6 g/mol . Its structure features a piperidine ring, a sulfonamide group, and a thiophene moiety, which contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The piperidine ring may mimic neurotransmitters, influencing neurological pathways. Additionally, the sulfonyl and thiophene groups can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target sites.
Potential Targets
- Dopamine Receptors : The compound may exhibit selectivity towards dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric disorders.
- Enzymatic Activity : It may also inhibit or modulate certain enzymes related to inflammatory pathways.
Analgesic Activity
Research has demonstrated that derivatives similar to this compound exhibit significant analgesic effects. In studies using the "hot plate" method on mice, compounds with similar structural features showed analgesic activity exceeding that of standard analgesics like metamizole .
Neuroprotective Effects
Studies have indicated that compounds with structural similarities can protect dopaminergic neurons from degeneration. For instance, a related compound was shown to promote β-arrestin translocation and G protein activation in D3 dopamine receptor assays .
Case Studies and Research Findings
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Compound A | Contains piperidine and sulfonamide groups | Moderate analgesic effects |
| Compound B | Lacks thiophene; only has piperidine | Lower receptor affinity |
| Target Compound | Unique combination of piperidine and thiophene | High potency at D3 receptors; significant analgesic activity |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Piperazine derivatives (IIIb–IIId) exhibit enhanced acetylcholinesterase (AChE) inhibition compared to piperidine analogs, likely due to improved hydrogen-bonding interactions . The target compound’s 2-ethylpiperidine group may balance lipophilicity and steric effects, though its activity remains uncharacterized in the provided evidence.
- Synthetic Accessibility : All analogs are synthesized via nucleophilic substitution or amidation, with yields ranging from 65–80% . The target compound’s synthesis likely follows similar protocols.
Pharmacological and Toxicological Comparisons
- AChE Inhibition : Compound IIId (4-methoxyphenylpiperazine) shows 60% inhibition vs. donepezil’s 40%, attributed to its amide linker forming three H-bonds with Phe288 . The target compound’s ethyl group may alter binding kinetics but requires empirical validation.
Physicochemical and ADME Profiles
- Solubility : Ester derivatives (e.g., IIIe) exhibit lower solubility than carboxamide analogs due to reduced polarity .
Q & A
Q. Q1. What are the optimal synthetic routes and critical reaction parameters for this compound?
Methodological Answer: The synthesis involves multi-step reactions starting with a tetrahydrobenzo[b]thiophene-3-carboxamide core. Key steps include sulfonylation of the benzamide moiety and coupling with 2-ethylpiperidine. Optimal conditions require:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and selectivity .
- Catalysts : Amine bases (e.g., triethylamine) facilitate deprotonation during sulfonylation .
Post-synthesis, purity is verified via HPLC (≥95% purity) and NMR (e.g., confirming sulfonyl group integration at δ 3.1–3.5 ppm) .
Q. Q2. How to characterize this compound’s structural and functional properties?
Methodological Answer:
Q. Q3. What are the primary biological targets and assays for initial activity screening?
Methodological Answer:
- Target prediction : Computational docking (e.g., AutoDock Vina) identifies potential interactions with enzymes like tyrosinase or kinases due to the sulfonamide and piperidine motifs .
- In vitro assays :
- Anti-inflammatory : Inhibit COX-2 in LPS-induced macrophages (IC₅₀ determination) .
- Anticancer : MTT assay against HepG2 or MCF-7 cells .
- Antimicrobial : Broth microdilution for MIC values against S. aureus or E. coli .
Advanced Research Questions
Q. Q4. How to resolve contradictions in reported bioactivity data across derivatives?
Methodological Answer: Contradictions often arise from assay variability or structural impurities. Mitigation strategies:
- Orthogonal validation : Use complementary assays (e.g., SPR for binding affinity alongside enzymatic inhibition) .
- Structural analogs : Compare activity of derivatives (e.g., replacing 2-ethylpiperidine with 2-methylpiperidine) to isolate substituent effects .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .
Q. Q5. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core modifications :
- Tetrahydrobenzo[b]thiophene : Test saturation (e.g., fully aromatic vs. tetrahydro) on membrane permeability .
- Sulfonamide group : Replace with carbamate or phosphonate to assess target selectivity .
- Substituent effects :
- 3D-QSAR modeling : Use CoMFA or CoMSIA to predict activity cliffs .
Q. Q6. What strategies address poor solubility in pharmacological assays?
Methodological Answer:
Q. Q7. How to optimize enantiomeric purity for chiral centers in the piperidine moiety?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
